2-(4-(4-(3-(3,5-dimethoxyphenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide
Description
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Properties
IUPAC Name |
2-[4-[4-[(3,5-dimethoxyphenyl)carbamoylamino]phenyl]-5-oxotetrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O5/c1-29-14-7-12(8-15(9-14)30-2)21-17(27)20-11-3-5-13(6-4-11)25-18(28)24(22-23-25)10-16(19)26/h3-9H,10H2,1-2H3,(H2,19,26)(H2,20,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNVPEQTMOTZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(4-(3-(3,5-dimethoxyphenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 410.4 g/mol. The structure features multiple functional groups, including a tetrazole ring and a methoxy-substituted phenyl group, which are significant for its biological activity.
Biological Activity Overview
Recent studies have highlighted various aspects of the biological activity associated with similar compounds in the tetrazole class. While specific data on the compound may be limited, insights can be drawn from related research.
Antimicrobial Activity
Tetrazole derivatives have been noted for their antimicrobial properties. In one study, compounds with similar structural motifs were evaluated against a range of bacterial strains. For instance, certain tetrazole derivatives exhibited minimal inhibitory concentrations (MICs) as low as 2 µg/mL against Staphylococcus epidermidis, indicating potent antibacterial effects . These findings suggest that the compound may also possess significant antimicrobial properties.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of tetrazole derivatives have been extensively studied. A related compound demonstrated non-cytotoxicity against normal cell lines while exhibiting significant activity against various cancer cell lines . This dual action is crucial for developing therapeutic agents that selectively target cancer cells without harming normal tissues.
The mechanisms through which tetrazole-containing compounds exert their biological effects often involve interactions with specific biological targets. For example:
- Inhibition of Enzymatic Activity : Certain tetrazoles have been shown to inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : Some compounds act as antagonists or agonists at various receptors, influencing cellular signaling pathways.
Data Table: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy : A study focusing on novel tetrazole derivatives found that specific substitutions on the phenyl ring enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that similar modifications in our compound could yield enhanced efficacy.
- Cytotoxic Profile : Another investigation into related compounds revealed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting the potential therapeutic window for such derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
